An In-depth Technical Guide to 3-Mercapto-3-methyl-1-butanol: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 3-Mercapto-3-methyl-1-butanol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and biological relevance of 3-Mercapto-3-methyl-1-butanol. This volatile thiol is a significant contributor to the aroma of various foods and beverages and plays a crucial role as a semiochemical in animal communication. This document summarizes its key chemical data, outlines experimental protocols for its synthesis and analysis, and explores its interaction with olfactory receptors.
Chemical Properties and Structure
3-Mercapto-3-methyl-1-butanol, also known by its IUPAC name 3-methyl-3-sulfanylbutan-1-ol, is a sulfur-containing organic compound.[1] It is characterized by the presence of both a thiol (-SH) and a primary alcohol (-OH) functional group.
Chemical Structure
| Identifier | Value |
| IUPAC Name | 3-methyl-3-sulfanylbutan-1-ol[1] |
| Synonyms | 3-Mercapto-3-methylbutanol, MMB[2][3] |
| Molecular Formula | C₅H₁₂OS[1] |
| SMILES String | CC(C)(S)CCO[4] |
| InChI Key | GBCGIJAYTBMFHI-UHFFFAOYSA-N[4] |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 120.21 g/mol | [5] |
| Boiling Point | 186 °C at 730 mmHg | [1] |
| Density | 0.985 g/mL at 20 °C | [3][4] |
| Refractive Index | n20/D 1.480 | [4] |
| Solubility | Soluble in water (10 g/L at 20 °C), acetone, and 95% ethanol. | [1] |
| Appearance | Colorless clear liquid. | [6] |
| Odor | Described as meaty, roasted, spicy, and sweet.[6] |
Experimental Protocols
Synthesis of 3-Mercapto-3-methyl-1-butanol
A common synthetic route for 3-Mercapto-3-methyl-1-butanol starts from ethyl 3-hydroxy-3-methylbutyrate. The general steps are outlined below.
Methodology:
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Bromination: Ethyl 3-hydroxy-3-methylbutyrate is brominated to replace the hydroxyl group with a bromine atom.
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Thiolation: The resulting bromo-compound is treated with a sulfur nucleophile, such as thiourea (B124793) followed by hydrolysis, to introduce the thiol group. This step forms 3-mercapto-3-methyl-butyric acid.
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Reduction: The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield 3-Mercapto-3-methyl-1-butanol.[3]
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Purification: The crude product is purified by distillation.
Purification by Fractional Distillation
Methodology:
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Apparatus Setup: Assemble a fractional distillation apparatus. The flask should be of an appropriate size to hold the crude product.
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Distillation: Heat the distillation flask gently. Collect the fraction that distills at the boiling point of 3-Mercapto-3-methyl-1-butanol (approximately 186 °C at atmospheric pressure), ensuring a slow and steady distillation rate for optimal separation.
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Collection: Collect the purified product in a pre-weighed receiving flask.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
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Sample Preparation: Prepare a dilute solution of 3-Mercapto-3-methyl-1-butanol in a suitable solvent (e.g., dichloromethane).
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GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A capillary column suitable for volatile sulfur compounds (e.g., DB-WAX) is recommended.
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
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GC Program:
-
Inlet Temperature: 250 °C
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Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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MS Detection: Set the mass spectrometer to scan a mass range of m/z 30-300.
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Data Analysis: Identify 3-Mercapto-3-methyl-1-butanol by its retention time and the fragmentation pattern in its mass spectrum.
Biological Significance and Signaling Pathway
3-Mercapto-3-methyl-1-butanol is a naturally occurring compound found in various plants and is a mammalian metabolite.[1] It is a key aroma compound in foods and beverages like coffee and wine.[3] Furthermore, it acts as a semiochemical, a chemical signal, in feline species.[7]
The perception of 3-Mercapto-3-methyl-1-butanol, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.
Pathway Description:
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Binding: 3-Mercapto-3-methyl-1-butanol binds to a specific olfactory receptor (a GPCR) on the surface of an olfactory sensory neuron.
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G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated G-protein (specifically, the G-olf subtype).
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Adenylyl Cyclase Activation: The activated G-protein then stimulates the enzyme adenylyl cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.
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Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
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Depolarization: The opening of these channels allows an influx of positive ions (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.
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Signal Transduction: This depolarization generates an action potential that travels along the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
Conclusion
3-Mercapto-3-methyl-1-butanol is a multifaceted molecule with significant relevance in the fields of food science, analytical chemistry, and chemical ecology. Its distinct chemical properties and potent aroma make it a subject of ongoing research. The experimental protocols and biological pathway information provided in this guide offer a foundational resource for scientists and researchers working with this compound. Further investigation into its specific olfactory receptors and metabolic pathways will continue to enhance our understanding of its role in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]
- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
